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This technical guide provides a comprehensive overview of the core thermodynamic properties

of the geometric isomers of 2-Heptene: (E)-2-Heptene (trans) and (Z)-2-Heptene (cis). The

document summarizes key quantitative data, details the experimental methodologies used for

their determination, and presents visual workflows to elucidate the logical and experimental

processes involved.

Introduction to 2-Heptene Isomers
2-Heptene (C₇H₁₄) is an unsaturated hydrocarbon with a carbon-carbon double bond

originating at the second carbon atom of its seven-carbon chain.[1] This structure gives rise to

two geometric, or cis-trans, isomers: (E)-2-Heptene and (Z)-2-Heptene. The spatial

arrangement of the alkyl groups around the double bond significantly influences their physical

and thermodynamic properties. The (E) isomer, or trans-2-Heptene, generally exhibits greater

stability than the (Z) isomer (cis-2-Heptene) due to reduced steric strain. This difference in

stability is reflected in their thermodynamic data, such as the enthalpy of formation.

Understanding these properties is crucial for chemical process design, reaction modeling, and

fundamental research in physical organic chemistry.
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The thermodynamic properties of the 2-Heptene isomers have been determined through

various experimental and computational methods. The following tables summarize the key data

for both the liquid and ideal gas phases at standard conditions (298.15 K and 1 bar).

Table 1: Thermodynamic Properties of (E)-2-Heptene (trans)

Property Symbol Value Units State
Reference(s
)

Enthalpy of

Formation
ΔfH° -73.2 ± 0.9 kJ/mol Ideal Gas [2][3]

Enthalpy of

Formation
ΔfH° -109.5 ± 0.84 kJ/mol Liquid [2]

Standard

Enthalpy of

Combustion

ΔcH° -4629.4 ± 0.8 kJ/mol Liquid [4]

Ideal Gas

Heat

Capacity

C_p 145.81 J/mol·K Ideal Gas [4]

Enthalpy of

Vaporization
ΔvapH° 36.3 kJ/mol Liquid [2]

Normal

Boiling Point
T_boil 371.2 K Liquid [5]

Table 2: Thermodynamic Properties of (Z)-2-Heptene (cis)
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Property Symbol Value Units State
Reference(s
)

Enthalpy of

Formation
ΔfH° -68.9 ± 0.9 kJ/mol Ideal Gas [6]

Enthalpy of

Formation
ΔfH° -104.5 ± 0.8 kJ/mol Liquid [6]

Standard

Enthalpy of

Combustion

ΔcH° -4634.4 ± 0.8 kJ/mol Liquid [6]

Enthalpy of

Vaporization
ΔvapH° 35.6 kJ/mol Liquid [6]

Normal

Boiling Point
T_boil 372.0 K Liquid [6]

Note: Data for Gibbs Free Energy (ΔfG°) and absolute Entropy (S°) for individual isomers are

less commonly reported directly in experimental literature but can be calculated using the

Benson group method or derived from equilibrium studies.[7][8][9]

Experimental Protocols
The determination of thermodynamic properties for alkene isomers is a multi-step process

requiring high-purity samples and precise measurement techniques. The general workflow

involves isomer separation, structural verification, and calorimetric measurements.

Due to their similar boiling points, separating the (E) and (Z) isomers of 2-Heptene requires

high-resolution techniques. Capillary gas chromatography is the method of choice.[10]

Principle: The separation is based on the differential partitioning of the isomers between a

gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid

stationary phase coated on the inside of a long capillary column.[11] The elution order

depends on the isomers' boiling points and their specific interactions with the stationary

phase.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Heptene_-_2Z
https://pubchem.ncbi.nlm.nih.gov/compound/2-Heptene_-_2Z
https://pubchem.ncbi.nlm.nih.gov/compound/2-Heptene_-_2Z
https://pubchem.ncbi.nlm.nih.gov/compound/2-Heptene_-_2Z
https://pubchem.ncbi.nlm.nih.gov/compound/2-Heptene_-_2Z
https://srd.nist.gov/JPCRD/jpcrd279.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Thermodynamics/Energies_and_Potentials/Free_Energy/Gibbs_(Free)_Energy
https://courses.lumenlearning.com/suny-introductory-chemistry/chapter/gibbs-free-energy/
https://www.benchchem.com/product/b165337?utm_src=pdf-body
https://www.vurup.sk/wp-content/uploads/dlm_uploads/2017/07/Sojak_1_35.pdf
https://chemistry.stackexchange.com/questions/9860/elution-rate-alkanes-vs-alkenes-in-gas-chromatography
https://chemistry.stackexchange.com/questions/9860/elution-rate-alkanes-vs-alkenes-in-gas-chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is

commonly used.

Column: A long capillary column (e.g., 50-100 meters) is essential for resolving the isomers.

Liquid crystalline stationary phases are known to provide excellent selectivity for cis-trans

isomers.[10] Non-polar columns like those with polydimethylsiloxane can also be used,

where elution is primarily governed by boiling point.[11]

Procedure:

A liquid mixture of the 2-Heptene isomers is injected into the heated inlet of the gas

chromatograph, where it vaporizes.

The carrier gas sweeps the vaporized sample onto the capillary column.

The column temperature is controlled, often with a programmed ramp, to optimize

separation.[12]

As the isomers travel through the column, they separate based on their relative affinities

for the stationary phase.

The separated isomers elute from the column at different times (retention times) and are

detected by the FID. The resulting chromatogram shows distinct peaks for each isomer.

After separation, the identity of each isomer must be confirmed. Infrared (IR) spectroscopy is a

powerful tool for distinguishing between cis and trans alkenes.[13]

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule,

which corresponds to specific vibrational modes of its chemical bonds. The geometry of cis

and trans isomers results in distinct vibrational frequencies.

Procedure:

The purified fraction of each isomer from the GC is collected.

An IR spectrum is obtained for each sample.
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Analysis: The key diagnostic region is the C-H "wagging" vibration for the hydrogens

attached to the double bond.

(E)-2-Heptene (trans) typically shows a strong, characteristic absorption band around

960-970 cm⁻¹.

(Z)-2-Heptene (cis) exhibits a C-H wagging band around 675-730 cm⁻¹.[13] The C=C

stretching vibration also appears in the 1630-1680 cm⁻¹ region for both isomers.[13]

Calorimetry is the primary technique for directly measuring the heat changes associated with

chemical and physical processes, from which thermodynamic properties are derived.[14][15]

Enthalpy of Combustion (for deriving Enthalpy of Formation):

Technique: Constant-volume (bomb) calorimetry.[16]

Principle: A precisely weighed sample of a pure isomer is completely combusted in a

sealed, high-pressure container (the "bomb") filled with pure oxygen. The heat released by

the exothermic combustion reaction is absorbed by the surrounding water bath, and the

resulting temperature increase is measured with high precision.[16]

Procedure:

A known mass of the purified liquid isomer is placed in a crucible inside the bomb

calorimeter.

The bomb is sealed, pressurized with excess oxygen, and placed in a well-insulated

water bath of known volume.

The sample is ignited electrically.

The temperature of the water is monitored until it reaches a maximum and then begins

to cool.

The heat capacity of the calorimeter system (C_cal) is determined separately by

combusting a standard substance with a known enthalpy of combustion, such as

benzoic acid.[16]
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The heat of combustion at constant volume (ΔU_comb) is calculated. This value is then

corrected to obtain the standard enthalpy of combustion at constant pressure (ΔcH°),

which is subsequently used with known standard enthalpies of formation for CO₂(g) and

H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of the isomer.

Heat Capacity and Enthalpy of Phase Transitions:

Technique: Differential Scanning Calorimetry (DSC).[17][18]

Principle: DSC measures the difference in heat flow required to increase the temperature

of a sample and a reference as they are subjected to a controlled temperature program.

This differential heat flow is directly related to the heat capacity of the sample.

Procedure:

A small, accurately weighed sample of the pure isomer is sealed in an aluminum pan.

An empty pan is used as a reference.

The sample and reference pans are placed in the DSC cell and heated or cooled at a

constant rate.

The instrument records the differential heat flow needed to maintain the sample and

reference at the same temperature.

The heat capacity (C_p) is determined by comparing the heat flow signal of the sample

to that of a standard material (like sapphire) with a known heat capacity.

The instrument can also measure the enthalpy of phase transitions, such as the

enthalpy of vaporization (ΔvapH°).[18]

Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental and

logical workflows described above.
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Isomer Separation & Purification

Structural Verification Thermodynamic Measurement

Mixture of (E) and (Z)
2-Heptene Isomers

Gas Chromatography (GC)
- Capillary Column

- Temperature Program

Purified (E)-2-Heptene Purified (Z)-2-Heptene

Infrared (IR) Spectroscopy Bomb Calorimetry
Differential Scanning
Calorimetry (DSC)

Confirm (E) structure
(Band at ~965 cm⁻¹)

Confirm (Z) structure
(Band at ~700 cm⁻¹)

Calculate Enthalpy of Formation
(ΔfH°)

Measure Heat Capacity (Cp)
& Enthalpy of Vaporization (ΔvapH°)

Click to download full resolution via product page

Caption: Experimental workflow for determining thermodynamic properties.
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Bomb Calorimetry Data Processing

Measure Temperature Change (ΔT)
for Combustion of Known Mass

Calculate Heat Released
q_rxn = -C_cal * ΔT

Calculate ΔU_comb
(per mole)

Convert to ΔH_comb
ΔH = ΔU + Δn_gas * RT

Hess's Law Calculation
C₇H₁₄(l) + 10.5O₂(g) → 7CO₂(g) + 7H₂O(l)

Standard Enthalpy of Formation
ΔfH° [C₇H₁₄]

Click to download full resolution via product page

Caption: Logical flow for calculating Enthalpy of Formation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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